molecular formula C18H19N3O2S B2446678 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- CAS No. 901868-42-6

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

Cat. No.: B2446678
CAS No.: 901868-42-6
M. Wt: 341.43
InChI Key: RQFVJOQGGFLVBL-UHFFFAOYSA-N
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Description

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, and a 4-methylbenzylamino group at position 4.

Preparation Methods

The synthesis of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dimethoxy-4-chloroquinazoline with 4-methylbenzylamine under appropriate conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.

    Substitution: The methoxy groups and the benzylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

901868-42-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24)

InChI Key

RQFVJOQGGFLVBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

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